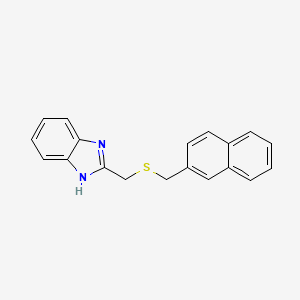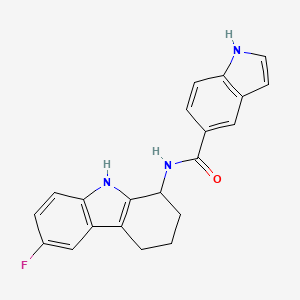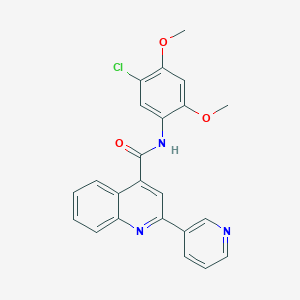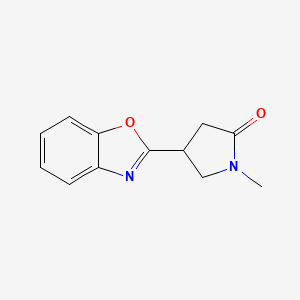
1H-Benzoimidazole, 2-(naphthalen-2-ylmethylsulfanylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (2-NAPHTHYLMETHYL) SULFIDE is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
The synthesis of 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (2-NAPHTHYLMETHYL) SULFIDE typically involves the reaction of benzimidazole derivatives with naphthylmethyl sulfide under specific conditions. The synthetic route generally includes:
Starting Materials: Benzimidazole and naphthylmethyl sulfide.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, under reflux conditions, and in an inert atmosphere to prevent oxidation.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (2-NAPHTHYLMETHYL) SULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole or naphthylmethyl groups are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives.
Scientific Research Applications
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (2-NAPHTHYLMETHYL) SULFIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it a potential candidate for drug development.
Medicine: It has been studied for its anticancer and anti-inflammatory activities, and its potential use in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (2-NAPHTHYLMETHYL) SULFIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair, protein synthesis, and signal transduction.
Pathways Involved: It modulates various biochemical pathways, including those related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (2-NAPHTHYLMETHYL) SULFIDE can be compared with other benzimidazole derivatives:
Similar Compounds: Examples include 1H-1,3-BENZIMIDAZOL-2-YLMETHYL PHENYL SULFIDE and 1H-1,3-BENZIMIDAZOL-2-YLMETHYL THIENYL SULFIDE.
Uniqueness: The presence of the naphthylmethyl group in 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (2-NAPHTHYLMETHYL) SULFIDE imparts unique chemical and biological properties, such as enhanced stability and bioactivity, compared to its analogs.
This detailed article provides a comprehensive overview of 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (2-NAPHTHYLMETHYL) SULFIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H16N2S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(naphthalen-2-ylmethylsulfanylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C19H16N2S/c1-2-6-16-11-14(9-10-15(16)5-1)12-22-13-19-20-17-7-3-4-8-18(17)21-19/h1-11H,12-13H2,(H,20,21) |
InChI Key |
CANBMUXVNFMCGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CSCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)glycinamide](/img/structure/B10982952.png)
![N-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10982960.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide](/img/structure/B10982977.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(furan-2-ylmethyl)furan-2-carboxamide](/img/structure/B10982980.png)
![2-methyl-1-oxo-3-phenyl-N-[2-(pyridin-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B10982989.png)
![N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B10982992.png)

![2-methylpropyl [3-(1-propyl-1H-benzimidazol-2-yl)propyl]carbamate](/img/structure/B10983000.png)
![1-(3-chlorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B10983008.png)
![1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B10983010.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10983015.png)

![N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B10983023.png)
